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Compound of Interest

Compound Name: Chroman-6-carbaldehyde

CAS No.: 55745-97-6

Cat. No.: B1588843 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of Chroman-6-
carbaldehyde

Abstract This technical guide provides a comprehensive spectroscopic profile of Chroman-6-
carbaldehyde (CAS: 55745-97-6), a pivotal pharmacophore in medicinal chemistry. It details

the structural elucidation of the compound using Nuclear Magnetic Resonance (

H and

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The guide is designed for
researchers requiring rigorous data validation and experimental protocols for the synthesis and
characterization of benzopyran derivatives.

Introduction & Structural Significance
Chroman-6-carbaldehyde (3,4-dihydro-2H-1-benzopyran-6-carboxaldehyde) serves as a

critical intermediate in the synthesis of bioactive molecules, including selective estrogen

receptor modulators (SERMs) and anti-hypertensive agents. Its structure comprises a fused

benzene and dihydropyran ring system, functionalized with a formyl group at the C6 position.

Key Structural Features:

Electron-Donating Core: The oxygen atom at position 1 exerts a strong mesomeric effect

(+M), shielding the ortho-proton (H-8).
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Electron-Withdrawing Handle: The C6-formyl group deshields the adjacent aromatic protons

(H-5, H-7), creating a distinct polarization visible in NMR spectroscopy.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below validates the substitution pattern of the chroman ring. The

coupling constants (

) confirm the integrity of the saturated ring and the ortho/meta relationships on the aromatic
ring.

Experimental Parameters:

Solvent: CDCl

(Deuterated Chloroform)

Frequency: 400 MHz (

H) / 100 MHz (

C)

Reference: TMS (

0.00 ppm)

Table 1:

H NMR Chemical Shift Assignments
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Position (ppm) Multiplicity Integration (Hz)
Assignment
Logic

CHO 9.79 Singlet (s) 1H -

Characteristic

aldehyde

proton;

deshielded by

anisotropy of

C=O.

H-5 7.60 Doublet (d) 1H ~2.0

Meta-coupled

to H-7;

deshielded by

ortho-formyl

group.

H-7 7.58 dd 1H 8.4, 2.0

Ortho-

coupled to H-

8, meta to H-

5; deshielded

by ortho-

formyl.

H-8 6.85 Doublet (d) 1H 8.4

Ortho-

coupled to H-

7; shielded by

ortho-oxygen

(C1).

H-2 4.24 Triplet (t) 2H 5.2

Deshielded

methylene

adjacent to

Oxygen (C1).

H-4 2.82 Triplet (t) 2H 6.4

Benzylic

methylene;

deshielded by

aromatic ring

current.
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H-3 2.01 Quintet (m) 2H ~6.0

Homocyclic

methylene;

coupled to

both H-2 and

H-4.

*Note: H-5 and H-7 often overlap in the 7.52–7.64 ppm range as a multiplet depending on

concentration and resolution.

Table 2:

C NMR Chemical Shift Assignments (Predicted/Typical)

Carbon Type (ppm) Assignment

Carbonyl 190.4 Formyl C=O

Aromatic C-O 160.1
C8a (Quaternary, attached to

O)

Aromatic C-H 132.0 C5 (Ortho to aldehyde)

Aromatic C-H 130.5 C7 (Ortho to aldehyde)

Aromatic C-CHO 129.8
C6 (Quaternary, ipso to

aldehyde)

Aromatic C 122.0 C4a (Quaternary bridgehead)

Aromatic C-H 117.5 C8 (Ortho to Oxygen, shielded)

Aliphatic C-O 66.8 C2 (Next to Oxygen)

Benzylic C 24.8 C4 (Benzylic)

Aliphatic C 21.9 C3 (Middle methylene)

Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the carbonyl functionality and the ether linkage

of the chroman ring.
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C=O Stretch (Aldehyde): 1680–1695 cm

(Strong, sharp). Lower frequency than alkyl aldehydes due to conjugation with the benzene
ring.

C-H Stretch (Aldehyde): 2720 & 2830 cm

(Fermi doublet). Distinctive "rabbit ears" peaks.

C=C Stretch (Aromatic): 1580–1610 cm

.

C-O-C Stretch (Ether): 1230–1260 cm

(Asymmetric stretch of the Ar-O-CH

system).

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI, 70 eV).

Molecular Ion:

162.07 (Calculated for C

H

O

).

Observed (ESI+):

163.1

.

Fragmentation Pattern (EI):
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162

161: Loss of H

(Aldehyde proton).

162

133/134: Loss of CO (28 amu) or CHO (29 amu), typical for aromatic aldehydes.

Retro-Diels-Alder (RDA): Cleavage of the saturated ring, often losing ethylene (C

H

, 28 amu) to form a quinone methide-like species.

Visualizations & Pathways
Synthesis via Vilsmeier-Haack Formylation
The most robust synthesis involves the formylation of Chroman (3,4-dihydro-2H-1-benzopyran)

using POCl

and DMF. The electrophilic substitution occurs selectively at the C6 position (para to the
activating oxygen).

Chroman
(C9H10O)

Iminium Ion
Intermediate

Electrophilic Aromatic
Substitution (C6)

Vilsmeier Reagent
(POCl3 + DMF)

Generates Electrophile
Chroman-6-carbaldehyde

(C10H10O2)
Hydrolysis (H2O)

Click to download full resolution via product page

Figure 1: Reaction pathway for the selective C6-formylation of chroman.

Mass Spec Fragmentation Logic
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Molecular Ion
[M]+ m/z 162

[M-H]+
m/z 161

- H• (Aldehyde)

[M-CO]+
m/z 134

- CO (28)

RDA Fragment
(Loss of C2H4)

Retro-Diels-Alder

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocol: Sample Preparation
To ensure high-fidelity spectroscopic data, follow this preparation protocol:

NMR Preparation:

Dissolve 10–15 mg of Chroman-6-carbaldehyde in 0.6 mL of CDCl

(containing 0.03% TMS).

Filter the solution through a cotton plug into the NMR tube to remove suspended solids

that cause line broadening.

Critical Step: Ensure the sample is free of residual DMF (peaks at 2.89, 2.96, 8.02 ppm)

from the synthesis, as these overlap with the chroman aliphatic signals.

IR Preparation:

Neat (ATR): Place 1 drop of the oil directly on the diamond crystal.

KBr Pellet: Not recommended as the compound is often an oil/low-melting solid; use NaCl

plates if liquid cell is required.
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To cite this document: BenchChem. [Spectroscopic data of Chroman-6-carbaldehyde (NMR,
IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588843#spectroscopic-data-of-chroman-6-
carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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